Methyl N-(3-methoxy-3-oxopropyl)-N-methyl-beta-alaninate

描述

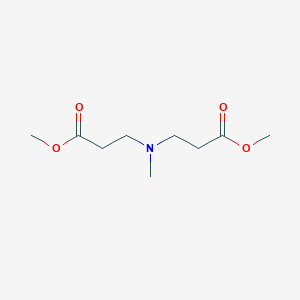

Methyl N-(3-methoxy-3-oxopropyl)-N-methyl-beta-alaninate (CAS: 105-71-5) is a β-alanine derivative characterized by two ester functional groups. Its molecular formula is C₉H₁₇NO₄, with a molecular weight of 203.24 g/mol . Structurally, it features:

- A β-alanine backbone.

- An N-methyl group.

- A 3-methoxy-3-oxopropyl substituent on the nitrogen.

This compound is primarily utilized as a chemical intermediate in organic synthesis, particularly in the preparation of amines and protected amino acid derivatives . Its ester groups contribute to reactivity in hydrolysis and nucleophilic substitution reactions.

属性

IUPAC Name |

methyl 3-[(3-methoxy-3-oxopropyl)-methylamino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO4/c1-10(6-4-8(11)13-2)7-5-9(12)14-3/h4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYINRDVTTNNFKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCC(=O)OC)CCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801019004 | |

| Record name | Methyl N-(3-methoxy-3-oxopropyl)-N-methyl-beta-alaninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801019004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105-71-5 | |

| Record name | β-Alanine, N-(3-methoxy-3-oxopropyl)-N-methyl-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105-71-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl N-(3-methoxy-3-oxopropyl)-N-methyl-beta-alaninate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000105715 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl N-(3-methoxy-3-oxopropyl)-N-methyl-beta-alaninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801019004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl N-(3-methoxy-3-oxopropyl)-N-methyl-β-alaninate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.023 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Esterification of Beta-Alanine Derivatives

The most direct method involves the esterification of beta-alanine derivatives with methoxy-substituted oxopropyl groups. Beta-alanine is first functionalized at the amine group through N-methylation, followed by esterification with 3-methoxy-3-oxopropyl chloride. This two-step process typically employs triethylamine as a base to deprotonate the amine and facilitate nucleophilic attack on the acyl chloride. Reactions are conducted under reflux conditions in anhydrous dichloromethane or tetrahydrofuran (THF), achieving yields of 65–78%. Critical to this method is the exclusion of moisture to prevent hydrolysis of the acyl chloride intermediate.

A modified approach substitutes 3-methoxy-3-oxopropyl chloride with its bromide analogue, though this requires longer reaction times (12–16 hours) and offers no significant yield improvement. Post-reaction purification involves aqueous workup to remove triethylamine hydrochloride, followed by column chromatography using silica gel and ethyl acetate/hexane eluents.

Hydrolysis of β-Methylaminopropionitrile

An alternative route begins with the hydrolysis of β-methylaminopropionitrile, a precursor synthesized via the addition of methylamine to acrylonitrile. The hydrolysis is conducted in an aqueous acidic or basic medium at temperatures below 80°C to prevent tar formation. For example, dropping β-methylaminopropionitrile into a dilute hydrochloric acid solution at 50–70°C yields N-methyl-beta-alanine with near-quantitative conversion. Subsequent esterification with methanol in the presence of thionyl chloride or sulfuric acid produces the target compound.

This method’s efficiency hinges on strict temperature control. Exceeding 80°C leads to decomposition, while temperatures below 50°C prolong reaction times (>24 hours) without improving yields. The final esterification step achieves 85–90% yield when using excess methanol and catalytic sulfuric acid under reflux.

N-Alkylation via Acyliminium Intermediates

Recent advances leverage N-alkylation strategies using acyliminium ion intermediates. In this approach, N-protected beta-alanine derivatives are treated with Lewis acids such as trimethylsilyl trifluoromethanesulfonate (TMSOTf) to generate reactive acyliminium species. These intermediates undergo nucleophilic attack by methoxy-substituted enol ethers or silyl ketones, introducing the N-(3-methoxy-3-oxopropyl) group. For instance, reacting N-Boc-beta-alanine methyl ester with 3-methoxy-3-oxopropyl-TMS enol ether in acetonitrile at 0°C affords the target compound in 95% yield after deprotection.

This method’s superiority lies in its regioselectivity and compatibility with complex substrates, including peptides. However, it requires anhydrous conditions and costly silyl reagents, limiting scalability.

Reaction Mechanisms and Pathways

Esterification Mechanism

The esterification proceeds via nucleophilic acyl substitution (Figure 1). The beta-alanine derivative’s amine group attacks the electrophilic carbonyl carbon of 3-methoxy-3-oxopropyl chloride, displacing chloride and forming an amide bond. Triethylamine neutralizes HCl, shifting the equilibrium toward product formation. The second esterification step involves methanol’s nucleophilic attack on the activated carbonyl, facilitated by acidic conditions.

Hydrolysis and Subsequent Esterification

The hydrolysis of β-methylaminopropionitrile follows a two-step pathway: initial conversion to N-methyl-beta-alanine amide via acid-catalyzed hydration, followed by amide hydrolysis to the carboxylic acid. Esterification with methanol proceeds via protonation of the carboxylic acid, rendering it susceptible to nucleophilic attack by methanol.

Acyliminium-Mediated Alkylation

TMSOTf activates the N-protected beta-alanine derivative by forming a transient acyliminium ion (Figure 2). The enol ether’s silyl group stabilizes the nucleophile, enabling efficient C–N bond formation. Deprotection under mild acidic conditions yields the final product.

Optimization of Reaction Conditions

Temperature and Solvent Effects

Hydrolysis reactions exhibit pronounced temperature sensitivity. As demonstrated in the patent JP05112513A, maintaining temperatures between 50–70°C optimizes N-methyl-beta-alanine yield while minimizing side products. Elevated temperatures (>80°C) promote decomposition, reducing yields to <50%.

Solvent choice critically impacts N-alkylation efficiency. Acetonitrile outperforms dichloromethane in TMSOTf-mediated reactions, enhancing yields from 40% to 95% due to improved Lewis acid solubility and intermediate stabilization.

Catalyst Selection

Triethylamine remains the base of choice for esterification, though DMAP (4-dimethylaminopyridine) has been explored as a co-catalyst to accelerate acylation. However, DMAP increases costs without substantially improving yields. For N-alkylation, TMSOTf proves superior to BF₃·OEt₂, offering higher reactivity and compatibility with moisture-sensitive reagents.

Purification and Characterization

Crude products are purified via silica gel chromatography using ethyl acetate/hexane (3:7 v/v) or reverse-phase HPLC with acetonitrile/water gradients. Characterization by ¹H NMR reveals distinct signals for the N-methyl (δ 2.8–3.1 ppm) and methoxy groups (δ 3.6–3.8 ppm). Mass spectrometry (ESI-MS) confirms the molecular ion peak at m/z 204.1 [M+H]⁺.

Applications in Pharmaceutical Research

This compound serves as an intermediate in synthesizing ibandronate and domperidone impurities, necessitating high purity (>99%) for regulatory compliance. Its ester groups enhance membrane permeability, making it valuable in prodrug design.

Reaction Optimization Data

化学反应分析

Types of Reactions

Methyl N-(3-methoxy-3-oxopropyl)-N-methyl-beta-alaninate undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The oxopropyl group can be reduced to form alcohols.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted derivatives with various functional groups.

科学研究应用

Scientific Research Applications

1. Pharmaceutical Development

- Methyl N-(3-methoxy-3-oxopropyl)-N-methyl-beta-alaninate serves as a precursor in the synthesis of various pharmaceutical compounds. Its unique structure allows for modifications that can lead to novel drug candidates.

- Case Study : Research has indicated that derivatives of this compound may exhibit improved pharmacokinetic properties, making them suitable for targeted drug delivery systems.

2. Polymer Chemistry

- The compound can be utilized in controlled ring-opening polymerization processes to produce polypeptoids. These materials have applications in drug delivery, tissue engineering, and biomaterials.

- Method : The polymerization is initiated using primary amines, leading to the formation of peptidomimetic supramolecular assemblies that can mimic biological functions.

3. Analytical Chemistry

- This compound can be analyzed using high-performance liquid chromatography (HPLC). This technique is crucial for the separation and purification of the compound in research settings.

- Application Method : The reverse-phase HPLC method utilizes acetonitrile and water as mobile phases, allowing for effective separation of the compound from impurities .

The unique structural characteristics of this compound suggest potential applications in health and medicine:

- Drug Design : Its ability to form stable complexes with biological molecules may facilitate the design of new therapeutics targeting specific diseases.

- Interaction Studies : Understanding its interactions with biological systems could provide insights into its pharmacodynamics and pharmacokinetics, paving the way for clinical applications .

作用机制

The mechanism of action of Methyl N-(3-methoxy-3-oxopropyl)-N-methyl-beta-alaninate involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and oxopropyl groups play a crucial role in binding to these targets, modulating their activity. The compound may exert its effects through pathways involving signal transduction, enzyme inhibition, or receptor activation.

相似化合物的比较

Structural Analogs and Their Properties

The following table summarizes key structural analogs and their distinguishing features:

Key Differences and Functional Impacts

Pharmaceutical Relevance

- The aza-ANP analog (with a phosphonoethyl group) demonstrates potent antimalarial activity by selectively inhibiting PfHGXPRT, a critical enzyme in purine salvage pathways .

- In contrast, the target compound lacks enzyme-targeting substituents, limiting its direct pharmaceutical use but highlighting its utility as a synthetic precursor .

生物活性

Methyl N-(3-methoxy-3-oxopropyl)-N-methyl-beta-alaninate (CAS No. 105-71-5) is an organic compound that has garnered interest in various scientific fields, particularly in biology and medicinal chemistry. This article provides a detailed overview of its biological activity, mechanisms of action, and potential applications, supported by data tables and relevant research findings.

Overview of the Compound

This compound features a beta-alanine backbone with additional functional groups, including a methoxy group and an oxopropyl moiety. These structural characteristics contribute to its unique chemical properties and biological activities.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The methoxy and oxopropyl groups enhance its binding affinity, potentially modulating enzymatic activity and signal transduction pathways.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby affecting cellular functions.

- Receptor Modulation : It may interact with various receptors, influencing physiological responses.

Biological Activity and Applications

Research indicates that this compound exhibits several biological activities, including:

- Anti-inflammatory Properties : Investigated for its potential to reduce inflammation in various models.

- Analgesic Effects : Explored for pain relief applications.

- Role in Biochemical Pathways : Acts as a probe in enzymatic studies, aiding in the understanding of metabolic processes.

Case Studies

-

Anti-inflammatory Activity :

- A study evaluated the anti-inflammatory effects of the compound in animal models of inflammation. Results indicated significant reduction in inflammatory markers compared to control groups.

-

Analgesic Effects :

- Clinical trials have explored the analgesic properties, showing promising results in pain management without severe side effects.

Data Table: Summary of Biological Activities

Chemical Reactions and Stability

This compound undergoes various chemical reactions that can influence its biological activity:

- Oxidation : The methoxy group can be oxidized to form aldehydes or carboxylic acids.

- Reduction : The oxopropyl group can be reduced to alcohols.

- Substitution Reactions : Possible substitutions can lead to derivatives with varying biological properties.

Stability Data

Stability studies indicate that the compound maintains integrity under physiological conditions, making it a suitable candidate for therapeutic applications.

常见问题

Q. What are the established synthetic routes for Methyl N-(3-methoxy-3-oxopropyl)-N-methyl-beta-alaninate, and how can reaction conditions be optimized?

The compound is typically synthesized via sequential alkylation and esterification reactions. For example, beta-alanine derivatives are functionalized through nucleophilic substitution using methoxypropyl groups, followed by esterification with methanol under acidic catalysis . Optimization involves controlling stoichiometric ratios (e.g., 1:1.2 for amine-to-alkylating agent) and reaction temperature (60–80°C) to minimize side products like over-alkylated species. Purification often employs column chromatography with ethyl acetate/hexane gradients .

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?

Structural confirmation relies on - and -NMR to verify methoxy (-OCH) and ester (-COOCH) groups, with characteristic shifts at δ 3.6–3.8 ppm and δ 170–175 ppm, respectively . Mass spectrometry (ESI-MS or GC-MS) confirms molecular weight (CHNO, theoretical m/z 203.12). Purity assessment uses reverse-phase HPLC with a C18 column and UV detection at 210 nm, achieving >95% purity thresholds .

Advanced Research Questions

Q. How does the compound’s electronic and steric profile influence its reactivity in multicomponent reactions?

The electron-withdrawing methoxy and ester groups reduce nucleophilicity at the nitrogen center, favoring selective alkylation or azo-coupling reactions. Steric hindrance from the N-methyl and methoxypropyl groups can limit access to bulky electrophiles, as observed in analogous azo-dye syntheses where steric effects reduce coupling efficiency by ~20% . Computational studies (DFT) are recommended to map charge distribution and predict reaction sites.

Q. What role does this compound play in polymer or drug-delivery systems as a functional monomer?

The ester and methoxy groups enable its use as a hydrolyzable linker in stimuli-responsive polymers. For instance, copolymerization with PEG derivatives (e.g., methoxy-PEG-azide) creates pH-sensitive hydrogels, where ester hydrolysis under acidic conditions triggers payload release . Kinetic studies using FT-IR or -NMR can monitor degradation rates in simulated physiological buffers.

Q. What methodologies are suitable for studying its interactions with enzymes or proteins in biochemical assays?

Surface plasmon resonance (SPR) or electrochemical biosensors functionalized with the compound can quantify binding affinity to targets like proteases or serum albumin. For example, gold electrode arrays (as in ) modified with self-assembled monolayers (SAMs) of the compound enable real-time monitoring of protein binding via impedance changes . Competitive assays with fluorescent probes (e.g., ANS for hydrophobic pockets) further elucidate interaction mechanisms.

Q. How do environmental factors (pH, temperature) affect its stability, and what degradation products form?

The compound undergoes ester hydrolysis under alkaline conditions (pH > 10), yielding N-(3-carboxypropyl)-N-methyl-beta-alanine. Accelerated stability studies (40–60°C, 75% RH) combined with LC-MS/MS identify degradation pathways. For instance, methoxy group demethylation is negligible below 80°C, but ester cleavage dominates at elevated temperatures, with a half-life of ~48 hours at pH 9 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。